molecular formula C12H11F2NO B13748671 6,8-Difluoro-4-hydroxy-2-propylquinoline CAS No. 1155600-14-8

6,8-Difluoro-4-hydroxy-2-propylquinoline

Cat. No.: B13748671
CAS No.: 1155600-14-8
M. Wt: 223.22 g/mol
InChI Key: WBTIWXZIZCILDF-UHFFFAOYSA-N
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Description

6,8-Difluoro-4-hydroxy-2-propylquinoline is a fluorinated quinoline derivative Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-4-hydroxy-2-propylquinoline typically involves the cyclization of appropriate precursors. One common method includes the reductive cyclization of 4,5-difluoro-2-nitrobenzoic acid in the presence of sodium borohydride . This reaction proceeds smoothly in basic media, leading to the formation of the desired quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-4-hydroxy-2-propylquinoline undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, aminoquinolines, and substituted quinolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6,8-Difluoro-4-hydroxy-2-propylquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: The compound exhibits significant biological activity, making it a valuable tool in the study of enzyme inhibition and antimicrobial properties.

    Medicine: Due to its biological activity, it is investigated for potential therapeutic applications, including anticancer and antiviral activities.

    Industry: The compound is used in the development of new materials, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 6,8-Difluoro-4-hydroxy-2-propylquinoline involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with enzymes and other proteins, leading to inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Difluoro-4-hydroxyquinoline
  • 8-Hydroxyquinoline
  • 4-Hydroxy-2-propylquinoline

Uniqueness

6,8-Difluoro-4-hydroxy-2-propylquinoline is unique due to the presence of two fluorine atoms at positions 6 and 8, which significantly enhance its biological activity and stability compared to other quinoline derivatives. This makes it a valuable compound for various scientific and industrial applications .

Properties

1155600-14-8

Molecular Formula

C12H11F2NO

Molecular Weight

223.22 g/mol

IUPAC Name

6,8-difluoro-2-propyl-1H-quinolin-4-one

InChI

InChI=1S/C12H11F2NO/c1-2-3-8-6-11(16)9-4-7(13)5-10(14)12(9)15-8/h4-6H,2-3H2,1H3,(H,15,16)

InChI Key

WBTIWXZIZCILDF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)C2=C(N1)C(=CC(=C2)F)F

Origin of Product

United States

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